molecular formula C14H17NO7 B2648445 Diethyl 2-(3-methoxy-4-nitrophenyl)malonate CAS No. 1374575-51-5

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Cat. No. B2648445
M. Wt: 311.29
InChI Key: HXIQFSNPKURUHI-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO7 . It is a derivative of malonic acid, where the methylene group is neighboured by two carbonyl groups .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate consists of a malonate backbone with a methoxy-4-nitrophenyl group attached. The molecule has a molecular weight of 311.287 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 2-(3-methoxy-4-nitrophenyl)malonate are not available, malonate derivatives are known to readily undergo decarboxylation with loss of carbon dioxide to give a substituted acetic acid .


Physical And Chemical Properties Analysis

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has a density of 1.3±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a flash point of 173.5±30.7 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Electrophilic Amination Reagent Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been noted for its role in amination reactions with alkyl Grignard reagents, producing N-alkylation products. These products can be further processed into N-alkyl-p-anisidines by oxidative removal of the malonate moiety. This process highlights its utility as an electrophilic amination reagent for organic synthesis (Niwa, Takayama, & Shimizu, 2002).

Glycoconjugate Synthesis The compound has demonstrated its potential in the stepwise synthesis of oligonucleotide glycoconjugates, showcasing the versatility of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate in the preparation of complex molecular structures (Katajisto, Heinonen, & Lönnberg, 2004).

Conformational Analysis Studies have explored the conformational aspects of derivatives of diethyl 2-(3-methoxy-4-nitrophenyl)malonate, providing insights into the structural and molecular properties of these compounds in solid and solution states (Saravanan, Muthusubramanian, & Polborn, 2005).

Chemical Synthesis and Applications Various studies have documented the use of diethyl 2-(3-methoxy-4-nitrophenyl)malonate and its derivatives in chemical synthesis, highlighting their roles as intermediates and key components in the formation of diverse molecular structures. These applications range from the rapid synthesis of compounds with biological activities to the formation of complex molecules through cyclization and other synthetic routes (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Safety And Hazards

While specific safety and hazard information for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is not available, malonate derivatives are generally considered hazardous. They are combustible liquids and should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIQFSNPKURUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Synthesis routes and methods I

Procedure details

To a suspension of NaH (151 g, 88 mmol) in dry N,N-dimethylformamide (40 mL) at 0° C. was added diethyl malonate (10.3 g, 64.3 mmol) and the mixture was stirred at room temperature for 30 minutes. A solution of 4-fluoro-2-methoxy-1-nitrobenzene (10 g, 58.5 mmol) was added and the mixture was stirred at 90° C. overnight. The mixture was diluted with water and extracted with ethyl acetate (3×20 mL). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel eluting with a gradient of 1/20 to 1/10 ethyl acetate/petroleum ether to afford the title compound.
Name
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151 g
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reactant
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40 mL
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10.3 g
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10 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2-nitrophenyl methyl ether (5 g, 26.596 mmol) in dry DMF (150 mL) was cooled to 0° C. by ice water and NaH (3.51 g, 87.750 mmol, 60% purity) was added portionwise, and then the reaction was warmed to ambient temperature and stirred for 1.5 hours. The reaction was cooled to 0° C. and CH2(COOEt)2 (14.04 g, 87.768 mmol) was added. The result mixture was warmed to ambient temperature and heated to 80° C. for 13 hours. The reaction was cooled to ambient temperature and poured into ice water and added 2N HCl to adjust pH to 3. Extracted with EtOAc and the organic layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated. The crude product was purified via column chromatograph to afford diethyl (3-methoxy-4-nitrophenyl)propanedioate. 1H-NMR (400 MHz, CDCl3) δ ppm 7.86 (d, J=8.3 Hz, 1H), 7.25 (s, 1H), 7.07 (d, J=8.3 Hz, 1H), 4.67 (s, 1H), 4.23˜4.29 (m, 4H), 4.00 (s, 3H), 1.31 (t, J=7.0 Hz, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
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3.51 g
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reactant
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150 mL
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14.04 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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